2-Oxoindoline-5-carbaldehyde
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2-Oxoindoline-5-carbaldehyde, also known as 2-Oxo-2,3-dihydro-1H-indole-5-carbaldehyde, are proteins involved in cellular apoptotic pathways . These include BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play a crucial role in the regulation of cell cycle and apoptosis, which are linked to normal cellular growth and death .
Mode of Action
This compound interacts with its targets, leading to notable cytotoxicity toward human cancer cell lines . The compound has been shown to activate procaspase-3 , a key enzyme regulating apoptosis responses . This interaction results in changes in the cell cycle and induces apoptosis, particularly in cancer cells .
Biochemical Pathways
The compound affects the RAF/MEK/ERK signaling pathway, one of the best-characterized Ras pathways . This pathway promotes cell cycle progression and cell proliferation . Deregulation of this pathway with downstream effectors ERK1/2 constitutively active is involved in the oncogenesis of various human cancers .
Result of Action
The compound’s action results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . It has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis .
Biochemical Analysis
Biochemical Properties
2-Oxoindoline-5-carbaldehyde has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of oxindole carboxamides, which have shown inhibitory activity against the RNA dependent RNA-polymerase (RdRp) activity of the Dengue virus . The nature of these interactions often involves binding at the molecular level, leading to changes in the function of the target biomolecule .
Cellular Effects
The effects of this compound on cells are largely dependent on the specific biochemical reactions it is involved in. For instance, in the context of dengue virus inhibition, this compound can influence cell function by inhibiting the replication of the virus . It may also impact cell signaling pathways, gene expression, and cellular metabolism, although the specifics of these effects would depend on the exact biochemical context .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. In the context of dengue virus inhibition, this compound acts by binding to the RdRp enzyme, thereby inhibiting its function and preventing the replication of the virus . This involves specific binding interactions with the enzyme, potentially including both inhibition and activation effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on similar compounds have shown threshold effects, as well as toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-5-carbaldehyde typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of indole-5-carboxaldehyde with an oxidizing agent to introduce the oxo group at the 2-position . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxoindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-hydroxyindoline-5-carbaldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological properties .
Scientific Research Applications
2-Oxoindoline-5-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Oxoindoline-5-carbaldehyde can be compared with other similar compounds, such as:
2-Oxoindoline-3-carbaldehyde: This compound has a similar structure but with the oxo group at the 3-position.
Indole-5-carboxaldehyde: Lacking the oxo group, this compound has distinct chemical properties and applications.
2-Hydroxyindoline-5-carbaldehyde: The hydroxyl group at the 2-position alters its reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-oxo-1,3-dihydroindole-5-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,5H,4H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTJDKSTSDEZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256484 | |
Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-62-4 | |
Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612487-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-2,3-dihydro-1H-indole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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